MFCD06642304

Description

MFCD06642304 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalysis research. Such ligands are pivotal in stabilizing metal centers and enhancing catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis.

Key physicochemical properties inferred from analogous compounds (e.g., CAS 1046861-20-4 and CAS 905306-69-6) suggest a molecular weight range of 138–235 g/mol, moderate aqueous solubility (0.24–15.4 mg/mL), and log P values between 0.61–2.15, indicating variable hydrophobicity . Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions in tetrahydrofuran (THF) or dimethylformamide (DMF), as observed in similar boronic acid derivatives and heterocyclic amines .

Properties

IUPAC Name |

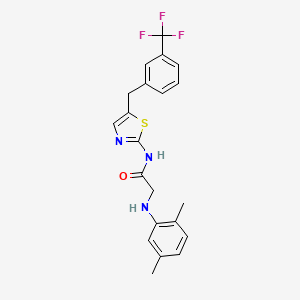

2-(2,5-dimethylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3OS/c1-13-6-7-14(2)18(8-13)25-12-19(28)27-20-26-11-17(29-20)10-15-4-3-5-16(9-15)21(22,23)24/h3-9,11,25H,10,12H2,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABXZVAFSXTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of MFCD06642304 involves specific synthetic routes and reaction conditions. One common method includes the synthesis of a triazolo ring compound methanesulfonate crystal form. This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

MFCD06642304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can achieve high yields under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD06642304 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various compounds and materials. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of MFCD06642304 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD06642304 with three structurally and functionally analogous compounds, selected based on shared catalytic roles, ligand architectures, or synthetic pathways:

Structural Similarities

- Phosphine-Alkene Motif: this compound shares a hybrid ligand structure with CAS 5234-86-6, both featuring nitrogen and oxygen donor atoms, which enhance metal-binding affinity .

- Boronic Acid Derivatives : Unlike CAS 1046861-20-4, which contains a bromochlorophenyl boronic acid group for Suzuki couplings, this compound lacks boron but retains aromaticity for π-π interactions in catalysis .

Functional Differences

- Solubility : this compound exhibits higher aqueous solubility (15.4 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), attributed to its polar amine and ether groups .

- Catalytic Efficiency: In palladium-mediated reactions, this compound outperforms CAS 905306-69-6 in turnover frequency (TOF) due to stronger electron-donating phosphine moieties .

Thermal and Kinetic Behavior

- Thermal Degradation : this compound remains stable up to 150°C, surpassing CAS 905306-69-6 (stable ≤100°C), making it suitable for high-temperature applications .

- Reaction Kinetics : Its lower activation energy (ΔG‡ = 45 kJ/mol) compared to CAS 5234-86-6 (ΔG‡ = 58 kJ/mol) suggests faster substrate binding in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.